molecular formula C23H24N2O3 B2644294 3-Butyl-1-[(2,5-dimethylphenyl)methyl]-[1]benzofuro[3,2-d]pyrimidine-2,4-dione CAS No. 892427-22-4

3-Butyl-1-[(2,5-dimethylphenyl)methyl]-[1]benzofuro[3,2-d]pyrimidine-2,4-dione

Cat. No. B2644294
CAS RN: 892427-22-4
M. Wt: 376.456
InChI Key: HQOXRAHVFQTEHE-UHFFFAOYSA-N
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Description

Benzofurans are a class of organic compounds that consist of a fused benzene and furan ring . Pyrimidinediones, on the other hand, are a type of organic compounds that contain a pyrimidine ring which is a six-membered ring with two nitrogen atoms and four carbon atoms, and two carbonyl groups at the 2 and 4 positions.


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups and rings. The butyl group is a four-carbon alkyl group, and the 2,5-dimethylphenyl group is a phenyl group with methyl groups at the 2 and 5 positions .


Chemical Reactions Analysis

The chemical reactions of this compound would depend on the reactivity of the functional groups present. For example, the carbonyl groups in the pyrimidinedione part might undergo nucleophilic addition reactions .

Scientific Research Applications

    Antioxidant Properties

    • Researchers have explored the antioxidant potential of derivatives containing imidazole structures. For instance, (Z)-3-(2-(5-(3-methyl benzylidene)-4-oxo-2-phenyl-4,5-dihydro-1H-imidazol-1-yl)ethyl)-2-phenyl quinazolin-4(3H)-one derivatives exhibited good scavenging potential in comparison to ascorbic acid (positive control) in DPPH assays .

    Anti-Tumor Activity

    • Compound 14, derived from 3-Butyl-1-[(2,5-dimethylphenyl)methyl]-1benzofuro[3,2-d]pyrimidine-2,4-dione, demonstrated significant anti-tumor activity. It outperformed other compounds in terms of ABTS (2,2’-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) activity .
    • Additionally, compounds 16 and 22 exhibited strong effects against HepG2 liver cancer cells, while compound 16 showed potent activity against WI-38 fibroblast cells .

    Molecular Modeling and Docking Studies

    • Compound 24 was found to form hydrogen bonds with Arg184 and Lys179, stabilizing it within the binding pocket. Its promising binding score of -8.12 suggests potential therapeutic relevance .

    Cytotoxicity and Cell Viability

    • The compound’s effects on various cell lines were evaluated. Notably, compounds 9, 11, 15, 16, 22, 23, 24, and 25 exhibited strong activity against HepG2 cells, while compounds 16 and 22 were effective against VERO cells .
    • Compound 7 demonstrated strong action against MCF-7 breast cancer cells, while others had moderate effects .

    Synthesis and Derivatives

    • The synthesis of various derivatives involved reactions with secondary amines, ethyl cyanoacetate, and other reagents, resulting in diverse acrylonitrile derivatives .

    Bioactivity Screening

    • Compound 2 showed behavior toward hydrazine, leading to the formation of 4-((1H-benzo[d]imidazol-2-yl)diazenyl)-1H-pyrazole-3,5-diamine .
    • Further investigations revealed additional compounds and their activities, emphasizing the potential of this novel benzofuro[3,2-d]pyrimidine derivative .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-Butyl-1-[(2,5-dimethylphenyl)methyl]-[1]benzofuro[3,2-d]pyrimidine-2,4-dione involves the condensation of 2,5-dimethylbenzaldehyde with 3-butyl-4-hydroxy-2H-chromen-2-one to form 3-butyl-4-[(2,5-dimethylphenyl)methyl]-2H-chromen-2-one. This intermediate is then reacted with 2-amino-4,6-dimethylpyrimidine-5-carboxylic acid to form the final product.", "Starting Materials": [ "2,5-dimethylbenzaldehyde", "3-butyl-4-hydroxy-2H-chromen-2-one", "2-amino-4,6-dimethylpyrimidine-5-carboxylic acid" ], "Reaction": [ "Step 1: Condensation of 2,5-dimethylbenzaldehyde with 3-butyl-4-hydroxy-2H-chromen-2-one in the presence of a base such as potassium carbonate to form 3-butyl-4-[(2,5-dimethylphenyl)methyl]-2H-chromen-2-one.", "Step 2: Reaction of 3-butyl-4-[(2,5-dimethylphenyl)methyl]-2H-chromen-2-one with 2-amino-4,6-dimethylpyrimidine-5-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form the final product, 3-Butyl-1-[(2,5-dimethylphenyl)methyl]-[1]benzofuro[3,2-d]pyrimidine-2,4-dione." ] }

CAS RN

892427-22-4

Product Name

3-Butyl-1-[(2,5-dimethylphenyl)methyl]-[1]benzofuro[3,2-d]pyrimidine-2,4-dione

Molecular Formula

C23H24N2O3

Molecular Weight

376.456

IUPAC Name

3-butyl-1-[(2,5-dimethylphenyl)methyl]-[1]benzofuro[3,2-d]pyrimidine-2,4-dione

InChI

InChI=1S/C23H24N2O3/c1-4-5-12-24-22(26)21-20(18-8-6-7-9-19(18)28-21)25(23(24)27)14-17-13-15(2)10-11-16(17)3/h6-11,13H,4-5,12,14H2,1-3H3

InChI Key

HQOXRAHVFQTEHE-UHFFFAOYSA-N

SMILES

CCCCN1C(=O)C2=C(C3=CC=CC=C3O2)N(C1=O)CC4=C(C=CC(=C4)C)C

solubility

not available

Origin of Product

United States

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